5-Bromo-2-difluoromethoxy-3-nitrotoluene CAS number and physicochemical properties
5-Bromo-2-difluoromethoxy-3-nitrotoluene CAS number and physicochemical properties
An In-depth Technical Guide to 5-Bromo-2-difluoromethoxy-3-nitrotoluene
DISCLAIMER: 5-Bromo-2-difluoromethoxy-3-nitrotoluene is a highly specific, polysubstituted aromatic compound. As of this guide's compilation, a unique CAS number and extensive, publicly available experimental data for this exact isomer are not readily found in major chemical databases. This suggests it is a specialized or novel research chemical. Therefore, this document provides a comprehensive theoretical and predictive framework for its properties, synthesis, and analysis, grounded in established chemical principles and data from structurally analogous compounds.
Core Chemical Profile and Predicted Properties
Substituted nitrotoluenes are fundamental building blocks in medicinal chemistry and materials science. The specific combination of a bromo, a difluoromethoxy, and a nitro group on the toluene scaffold suggests potential applications as a synthetic intermediate for agrochemicals, pharmaceuticals, or specialty dyes, where each functional group can be used to tune the molecule's steric, electronic, and pharmacokinetic properties.[1][2]
Quantitative Data Summary
The physicochemical properties of 5-Bromo-2-difluoromethoxy-3-nitrotoluene have been estimated based on its structure and data from related compounds.
| Property | Predicted Value | Source / Basis |
| IUPAC Name | 5-Bromo-2-(difluoromethoxy)-1-methyl-3-nitrobenzene | Standard Nomenclature |
| Molecular Formula | C₈H₆BrF₂NO₃ | Calculated |
| Molecular Weight | 282.04 g/mol | Calculated |
| Appearance | Pale yellow solid or oil | Analogy to other nitrotoluenes[3] |
| Melting Point | Data Not Available | - |
| Boiling Point | > 250 °C (Predicted) | Based on related substituted nitroaromatics |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) | General properties of halogenated aromatics |
Proposed Synthesis and Mechanistic Rationale
The synthesis of a multisubstituted aromatic ring like 5-Bromo-2-difluoromethoxy-3-nitrotoluene requires a carefully planned sequence of reactions to ensure the correct regiochemistry. The directing effects of the substituents are paramount.
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-CH₃ (Methyl): Ortho-, Para-directing, Activating
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-OH (Hydroxy): Ortho-, Para-directing, Strongly Activating
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-OCHF₂ (Difluoromethoxy): Ortho-, Para-directing, Weakly Deactivating
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-NO₂ (Nitro): Meta-directing, Strongly Deactivating
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-Br (Bromo): Ortho-, Para-directing, Weakly Deactivating
A plausible and efficient synthetic route would begin with a commercially available precursor, such as 3-methyl-2-nitrophenol, and proceed through sequential functionalization.
Caption: Proposed two-step synthesis of 5-Bromo-2-difluoromethoxy-3-nitrotoluene.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Difluoromethoxy-3-methyl-1-nitrobenzene (Intermediate 1)
This step introduces the difluoromethoxy group onto the phenolic precursor. The reaction proceeds via the generation of difluorocarbene from a suitable precursor.
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Rationale: Difluoromethoxylation of the phenol at this stage is strategic. The strongly activating hydroxyl group facilitates the reaction. Performing this step before bromination avoids potential side reactions with the bromine.[4]
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Materials:
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3-Methyl-2-nitrophenol
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Sodium 2-chloro-2,2-difluoroacetate (SCDA)
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Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Water
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Diethyl ether
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-
Procedure:
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To a stirred solution of 3-methyl-2-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of DMF and water (4:1 v/v), add sodium 2-chloro-2,2-difluoroacetate (2.5 eq).
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Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired intermediate.
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Step 2: Synthesis of 5-Bromo-2-difluoromethoxy-3-nitrotoluene (Final Product)
This is an electrophilic aromatic substitution (bromination). The directing effects of the existing substituents (-CH₃, -OCHF₂, and -NO₂) must be considered. The methyl and difluoromethoxy groups are ortho-, para-directing, while the nitro group is meta-directing. The position para to the methyl group and ortho to the difluoromethoxy group (C5) is sterically accessible and electronically activated, making it the most likely site for bromination.
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Rationale: Using N-Bromosuccinimide (NBS) with a catalytic amount of strong acid like sulfuric acid is a standard method for the regioselective bromination of moderately activated or deactivated aromatic rings.[4]
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Materials:
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2-Difluoromethoxy-3-methyl-1-nitrobenzene (Intermediate 1)
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (DCM)
-
-
Procedure:
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Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-Bromosuccinimide (1.1 eq) in portions, followed by the dropwise addition of concentrated sulfuric acid (0.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.
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Carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to obtain 5-Bromo-2-difluoromethoxy-3-nitrotoluene.
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Analytical Characterization and Quality Control
Confirming the structure and purity of the final product is critical. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for structural confirmation and purity assessment.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation.[4]
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.
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Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals:
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A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.
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A triplet for the difluoromethoxy proton (-OCHF₂) with a characteristic ¹J(H,F) coupling constant of ~70-80 Hz, likely around δ 6.6-7.5 ppm.
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Two singlets or narrowly split doublets for the two aromatic protons in the region of δ 7.5-8.0 ppm.
-
-
Expected ¹⁹F NMR Signals:
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A doublet corresponding to the -OCHF₂ group, coupled to the single proton.
-
-
Expected ¹³C NMR Signals:
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Signals for all 8 unique carbon atoms, including a triplet for the -OCHF₂ carbon due to C-F coupling.
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Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and assess purity by identifying volatile impurities.[5]
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Instrumentation: Standard GC system coupled to a Mass Spectrometer (Electron Ionization - EI).
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GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
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Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
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Injector Temperature: 250 °C.
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MS Scan Range: m/z 50-400.
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Expected Results: A primary peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak (M⁺) at m/z ≈ 281/283, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying the purity of the final compound.[5]
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Instrumentation: HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Analysis: Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
Safety and Handling
Halogenated nitroaromatic compounds require careful handling in a controlled laboratory environment.[3]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
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Toxicity: While specific data is unavailable, related nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They are often classified as irritants. Assume the compound is hazardous and handle with appropriate care.
References
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Occupational Safety and Health Administration. (2021, January 29). NITROTOLUENE, ALL ISOMERS. Available from: [Link]
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Simões, M., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). 3-nitrotoluene. NIST/TRC Web Thermo Tables (WTT). Available from: [Link]
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Organic Process Research & Development. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available from: [Link]
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Organic Process Research & Development. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available from: [Link]
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National Toxicology Program. (n.d.). TR-498: p-Nitrotoluene (CASRN 99-99-0) in F344/N Rats and B6C3F1 Mice (Feed Studies). Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. Available from: [Link]
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LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. Available from: [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethoxy)toluene. Available from: [Link]
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Organic Syntheses. (n.d.). When the - hydrobromic acid-cuprous bromide. Organic Syntheses Procedure. Available from: [Link]
